molecular formula C41H66O14 B056059 cycloorbicoside G CAS No. 114317-53-2

cycloorbicoside G

Numéro de catalogue B056059
Numéro CAS: 114317-53-2
Poids moléculaire: 783 g/mol
Clé InChI: KTINGOVWVPSKNN-RQRKGEPUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cycloorbicoside G is a natural product isolated from the roots of the plant Orbicella annularis, which belongs to the family of Euphorbiaceae. It has been found to have potential therapeutic properties, such as anti-inflammatory, anti-tumor, and immunomodulatory effects.

Mécanisme D'action

The mechanism of action of Cycloorbicoside G is not fully understood. However, it has been proposed that it exerts its effects by modulating various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It also interacts with various proteins, such as COX-2, iNOS, and caspase-3.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of various diseases. It also regulates the expression of various genes involved in inflammation, apoptosis, and cell proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

Cycloorbicoside G has several advantages for lab experiments. It is a natural product and has low toxicity, making it suitable for in vitro and in vivo studies. However, its availability is limited, and its extraction and purification are time-consuming and expensive.

Orientations Futures

There are several future directions for the study of Cycloorbicoside G. Firstly, its mechanism of action needs to be further elucidated. Secondly, its potential therapeutic properties need to be studied in more detail, particularly in animal models. Thirdly, its pharmacokinetic and pharmacodynamic properties need to be investigated to determine its suitability for clinical use. Finally, its synthesis method needs to be optimized to increase its yield and reduce its cost.
Conclusion:
In conclusion, this compound is a natural product with potential therapeutic properties. It has anti-inflammatory, anti-tumor, and immunomodulatory effects. Its mechanism of action is not fully understood, but it modulates various signaling pathways and interacts with various proteins. It has several advantages for lab experiments, but its availability is limited, and its extraction and purification are time-consuming and expensive. There are several future directions for the study of this compound, which may lead to the development of new drugs for the treatment of various diseases.

Méthodes De Synthèse

Cycloorbicoside G can be isolated from the roots of Orbicella annularis using various extraction techniques. The most commonly used method is the Soxhlet extraction method, which involves the use of solvents such as methanol, ethanol, and chloroform. The extracted material is then purified using column chromatography to obtain pure this compound.

Applications De Recherche Scientifique

Cycloorbicoside G has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has anti-tumor effects by inducing apoptosis in cancer cells. Moreover, it has been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and B cells.

Propriétés

Numéro CAS

114317-53-2

Formule moléculaire

C41H66O14

Poids moléculaire

783 g/mol

Nom IUPAC

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(1R,3S,4S,5S,7R,9S,12R,14S,17R,18R,19R,21R,22S)-5-hydroxy-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yloxy]oxane-3,4,5-triol

InChI

InChI=1S/C41H66O14/c1-18-12-21-32(36(4,5)55-34-29(49)27(47)26(46)22(14-42)51-34)54-41(53-21)16-38(7)31-19(43)13-23-35(2,3)24(52-33-28(48)25(45)20(44)15-50-33)8-9-39(23)17-40(31,39)11-10-37(38,6)30(18)41/h18-34,42-49H,8-17H2,1-7H3/t18-,19+,20-,21-,22-,23+,24+,25+,26-,27+,28-,29-,30-,31+,32+,33+,34+,37-,38+,39-,40+,41-/m1/s1

Clé InChI

KTINGOVWVPSKNN-RQRKGEPUSA-N

SMILES isomérique

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7C[C@@H]([C@H]6[C@@]4(C3)C)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O

SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC(C6C4(C3)C)O)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC9C(C(C(C(O9)CO)O)O)O

SMILES canonique

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC(C6C4(C3)C)O)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC9C(C(C(C(O9)CO)O)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.